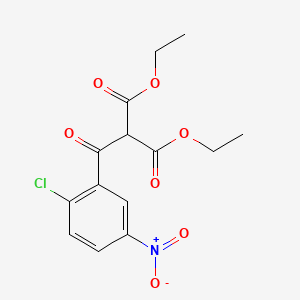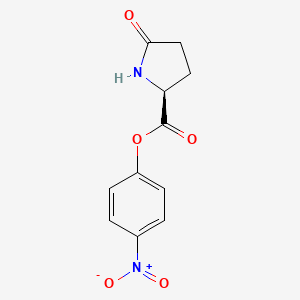
p-Nitrophenyl 5-oxo-L-prolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Nitrophenyl 5-oxo-L-prolinate: is a chemical compound with the molecular formula C11H10N2O5 . It is a derivative of L-proline, where the proline ring is modified with a nitrophenyl ester group. This compound is often used in biochemical research and has various applications in different scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrophenyl 5-oxo-L-prolinate typically involves the esterification of 5-oxo-L-proline with p-nitrophenol. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include anhydrous solvents like dichloromethane and a base such as triethylamine to neutralize the by-products .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: p-Nitrophenyl 5-oxo-L-prolinate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous base to yield 5-oxo-L-proline and p-nitrophenol.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitrophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Hydrolysis: 5-oxo-L-proline and p-nitrophenol.
Reduction: p-Aminophenyl 5-oxo-L-prolinate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: p-Nitrophenyl 5-oxo-L-prolinate is used as a substrate in enzymatic assays to study the activity of esterases and proteases. Its hydrolysis can be monitored spectrophotometrically due to the release of p-nitrophenol, which absorbs at a specific wavelength .
Biology: In biological research, this compound is used to investigate enzyme kinetics and mechanisms. It serves as a model substrate to study the catalytic properties of enzymes involved in peptide bond formation and hydrolysis .
Medicine: While direct medical applications are limited, the compound’s role in enzyme assays makes it valuable in drug discovery and development, particularly in screening for enzyme inhibitors .
Industry: In the industrial sector, this compound can be used in the synthesis of more complex molecules and as an intermediate in the production of pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of p-Nitrophenyl 5-oxo-L-prolinate primarily involves its interaction with enzymes. When used as a substrate, the compound binds to the active site of the enzyme, where it undergoes hydrolysis or other reactions. The molecular targets include esterases and proteases, which catalyze the cleavage of the ester bond, releasing p-nitrophenol and 5-oxo-L-proline .
Comparación Con Compuestos Similares
5-oxo-L-proline: A precursor in the synthesis of p-Nitrophenyl 5-oxo-L-prolinate, it is involved in various biochemical pathways.
p-Nitrophenyl acetate: Another ester used in enzymatic assays, but with a simpler structure compared to this compound.
p-Nitrophenyl phosphate: Used in similar enzymatic assays but targets phosphatases instead of esterases.
Uniqueness: this compound is unique due to its combination of a nitrophenyl ester group and a proline derivative, making it a versatile substrate for studying a wide range of enzymatic activities. Its structural complexity allows for more specific interactions with enzymes compared to simpler esters .
Propiedades
Número CAS |
51031-70-0 |
|---|---|
Fórmula molecular |
C11H10N2O5 |
Peso molecular |
250.21 g/mol |
Nombre IUPAC |
(4-nitrophenyl) (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C11H10N2O5/c14-10-6-5-9(12-10)11(15)18-8-3-1-7(2-4-8)13(16)17/h1-4,9H,5-6H2,(H,12,14)/t9-/m0/s1 |
Clave InChI |
LULJKDDAVJXNFS-VIFPVBQESA-N |
SMILES isomérico |
C1CC(=O)N[C@@H]1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
C1CC(=O)NC1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


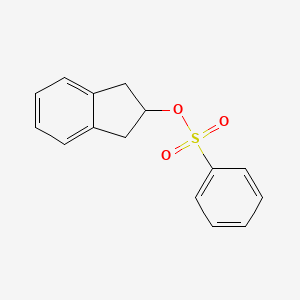
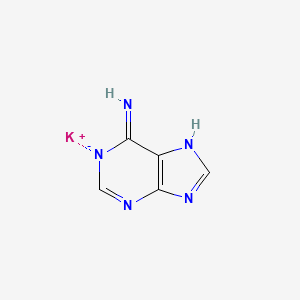
![1-[2-(4-Chlorophenyl)-8-methylquinolin-4-YL]-2-(dihexylamino)ethanol hydrochloride](/img/structure/B12656228.png)
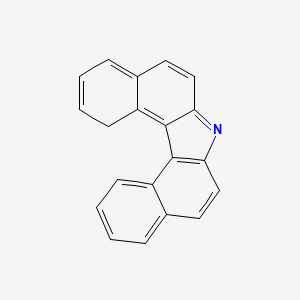
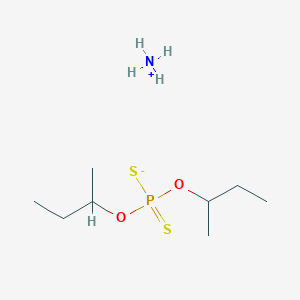
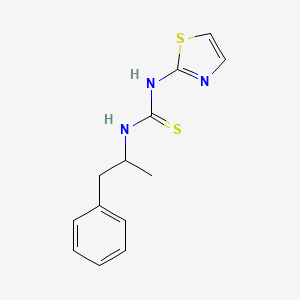
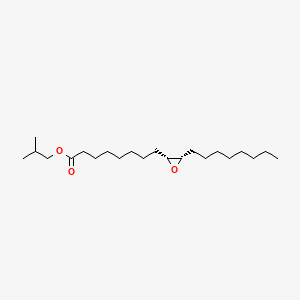

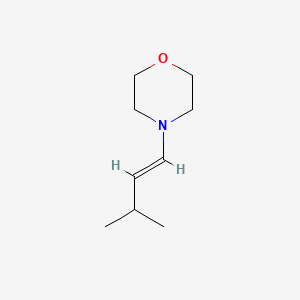

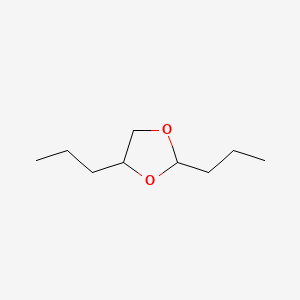
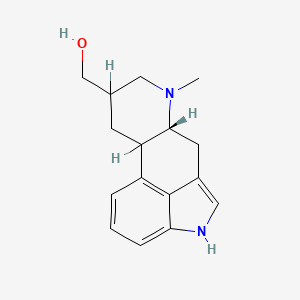
![(2,5-Dioxopyrrolidin-1-yl) 4-[2-(azetidin-1-yl)acetyl]piperazine-1-carboxylate](/img/structure/B12656289.png)
